Product packaging for 2-Chloro-10-ethylacridin-9-one(Cat. No.:CAS No. 143452-27-1)

2-Chloro-10-ethylacridin-9-one

Cat. No.: B126435
CAS No.: 143452-27-1
M. Wt: 257.71 g/mol
InChI Key: PCVDRMVLLKSLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-10-ethylacridin-9-one and its structural analogs belong to a class of acridine derivatives recognized for their significant potential in biochemical and pharmacological research. These compounds are primarily investigated for their ability to interact with DNA and inhibit key enzymes, making them valuable tools in oncology and molecular biology studies. The core research value of this compound lies in its mechanism of action as a DNA-binding agent. Acridine-based molecules are known to intercalate into DNA, a process where the planar aromatic ring system inserts between DNA base pairs. This interaction can disrupt DNA replication and transcription. Furthermore, related acridine derivatives have been demonstrated to act as inhibitors of DNA topoisomerases I and II, enzymes critical for DNA replication and cell proliferation . By stabilizing the topoisomerase-DNA complex or catalytically inhibiting the enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells, such as HL-60 leukemic cells . This dual potential to intercalate with DNA and inhibit topoisomerases makes acridine derivatives a compelling scaffold for developing novel anti-cancer agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound in various applications, including in vitro cell cycle analysis, studies on mitochondrial membrane potential, and as a reference standard in the synthesis of more complex pharmaceutical intermediates . Proper handling procedures should be followed, and it is recommended to store the product in a refrigerated environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO B126435 2-Chloro-10-ethylacridin-9-one CAS No. 143452-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143452-27-1

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

2-chloro-10-ethylacridin-9-one

InChI

InChI=1S/C15H12ClNO/c1-2-17-13-6-4-3-5-11(13)15(18)12-9-10(16)7-8-14(12)17/h3-9H,2H2,1H3

InChI Key

PCVDRMVLLKSLSK-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31

Synonyms

9(10H)-Acridinone, 2-chloro-10-ethyl-

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 10 Ethylacridin 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of 2-Chloro-10-ethylacridin-9-one is expected to reveal distinct signals corresponding to each unique proton environment. The structure contains protons in both aromatic and aliphatic regions.

Aromatic Region (Typically δ 7.0-8.5 ppm): The spectrum would display signals for the seven protons attached to the acridinone (B8587238) core. The chlorine atom at the C2 position and the nitrogen atom within the ring significantly influence the electronic environment, causing the neighboring protons to exhibit different chemical shifts. Protons adjacent to the electron-withdrawing carbonyl group (e.g., H1 and H8) are expected to be deshielded and resonate at a lower field. The coupling patterns (e.g., doublets, triplets, or doublets of doublets) would arise from spin-spin interactions between adjacent protons, allowing for the assignment of specific protons to their positions on the rings.

Aliphatic Region (Typically δ 1.0-4.5 ppm): The N-ethyl group gives rise to two characteristic signals. The methylene (B1212753) protons (N-CH₂-CH₃) would appear as a quartet, deshielded by the adjacent nitrogen atom. The methyl protons (N-CH₂-CH₃) would appear further upfield as a triplet, due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet (d)1HAromatic H
~8.1Doublet (d)1HAromatic H
~7.8-7.2Multiplet (m)5HAromatic H
~4.2Quartet (q)2HN-CH₂ -CH₃
~1.4Triplet (t)3HN-CH₂-CH₃

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a typical proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment. chemguide.co.uk

Carbonyl Carbon (Typically δ 175-185 ppm): The most downfield signal is attributed to the C9 carbonyl carbon, a key identifier for the acridinone structure.

Aromatic Carbons (Typically δ 110-150 ppm): The twelve carbons of the fused aromatic rings will resonate in this region. oregonstate.edu Carbons directly bonded to the electronegative chlorine (C2) and nitrogen atoms (C4a, C10a) are expected to be significantly deshielded. Quaternary carbons (those not bonded to any hydrogens) often show weaker signals.

Aliphatic Carbons (Typically δ 10-50 ppm): The ethyl group carbons appear in the upfield region. The methylene carbon (N-C H₂-CH₃) is more deshielded than the terminal methyl carbon (N-CH₂-C H₃). wisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~178C=O (C9)
~145-115Aromatic Carbons (12C)
~45N-CH₂ -CH₃
~15N-CH₂-CH₃

Advanced 2D NMR Techniques (e.g., COSY, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent protons on the aromatic rings, helping to trace the proton network around the acridinone core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm stereochemistry and conformation. For this compound, NOESY could show spatial proximity between the N-CH₂ protons and the H1 proton on the adjacent aromatic ring.

Table 3: Expected Key 2D NMR Correlations

ExperimentCorrelating NucleiInformation Gained
COSYN-CH₂ -CH₃ ↔ N-CH₂-CH₃ Confirms ethyl group structure
COSYAromatic H ↔ Adjacent Aromatic H Establishes aromatic proton connectivity
HMBCN-CH₂ -CH₃ ↔ C 4a, C 10aConfirms N-alkylation site
HMBCH 1, H 8 ↔ C 9 (C=O)Confirms peri-proton positions relative to carbonyl
NOESYN-CH₂ -CH₃ ↔ H 1Confirms spatial proximity and conformation

Application of NMR Crystallography for Solid-State Characterization

While the aforementioned NMR techniques are typically performed on solutions, NMR crystallography utilizes solid-state NMR (ssNMR) spectroscopy, often in combination with X-ray diffraction and computational methods, to determine the structure of materials in the solid state. wikipedia.org This is particularly useful for studying microcrystalline powders that are not suitable for single-crystal X-ray diffraction. nih.gov For this compound, ssNMR could reveal details about its crystal packing, including intermolecular interactions like π-stacking between the flat acridinone rings. It can also detect the presence of different crystalline forms (polymorphism), where the molecule may adopt slightly different conformations. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

The IR spectrum of this compound would be dominated by a few key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a conjugated ketone, expected in the range of 1630-1650 cm⁻¹. spectroscopyonline.com The position of this band is a definitive indicator of the acridinone core. researchgate.net

C=C Aromatic Stretch: Multiple medium to sharp bands in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings.

C-H Stretch: Signals for aromatic C-H stretching typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. orgchemboulder.com

C-N Stretch: A medium intensity band in the 1250-1350 cm⁻¹ region corresponding to the aryl-amine C-N bond.

C-Cl Stretch: A band in the fingerprint region, typically between 700-850 cm⁻¹, indicating the presence of the carbon-chlorine bond.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H StretchAromatic
2980-2850MediumC-H StretchAliphatic (Ethyl)
1645-1630StrongC=O StretchConjugated Ketone
1600-1450Medium-StrongC=C StretchAromatic Ring
1350-1250MediumC-N StretchAryl-Amine
850-700Medium-StrongC-Cl StretchAryl Halide

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. chemguide.co.uk

For this compound (C₁₅H₁₂ClNO), the molecular weight is approximately 257.71 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z 257. A crucial feature would be the presence of an M+2 peak at m/z 259 with an intensity of about one-third that of the M+ peak. This isotopic signature is definitive proof of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Fragmentation Pattern: The energetically unstable molecular ion can break apart into smaller, characteristic fragments. libretexts.org Common fragmentation pathways for N-alkyl acridones include:

Loss of an ethyl radical ([M - 29]⁺) to give a fragment at m/z 228.

Loss of a neutral carbon monoxide molecule ([M - 28]⁺) is also a common fragmentation for cyclic ketones.

Cleavage of the side chain can also occur, leading to characteristic ions related to the acridone (B373769) core and the substituent. electronicsandbooks.comresearchgate.net

Table 5: Predicted Key Mass Spectrometry Fragments

m/z ValueRelative IntensityProposed Fragment
259~33% of M⁺[M+2]⁺ (Contains ³⁷Cl isotope)
257High[M]⁺ (Molecular ion, contains ³⁵Cl)
228Medium[M - C₂H₅]⁺
229Medium[M - CO]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For a molecule like this compound (Chemical Formula: C₁₅H₁₂ClNO), HRMS would be used to confirm its elemental composition. The expected monoisotopic mass can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the compound's identity, typically with a mass error of less than 5 parts per million (ppm).

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₂ClNO
Monoisotopic Mass 257.0607 Da

| Isotopic Pattern | Presence of a significant M+2 peak at approximately one-third the intensity of the molecular ion peak, characteristic of the ³⁷Cl isotope. |

This table represents theoretical data. Actual experimental values from HRMS analysis would be required for confirmation.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. While specific fragmentation data for this compound is unavailable, a general fragmentation pathway for N-alkylated acridin-9-ones can be proposed.

The fragmentation process would likely be initiated by the loss of the ethyl group from the nitrogen atom. Other potential fragmentation patterns could involve the cleavage of the heterocyclic ring system, driven by the presence of the chloro- and carbonyl- functional groups.

Table 2: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Structural Interpretation
[M+H]⁺ [M+H - C₂H₄]⁺ Ethene (C₂H₄) Loss of the ethyl group via a McLafferty-type rearrangement or direct cleavage.
[M+H]⁺ [M+H - CO]⁺ Carbon Monoxide (CO) Loss of the carbonyl group from the acridone core.

This table is based on general fragmentation principles of related structures and is not derived from experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The acridin-9-one core is a chromophore, a part of the molecule that absorbs light, due to its extensive conjugated system of pi (π) electrons.

The UV-Vis spectrum of acridin-9-one derivatives typically shows multiple absorption bands corresponding to different electronic transitions. nist.gov The primary transitions observed are π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually of lower intensity, involve the promotion of an electron from a non-bonding (n) orbital (e.g., on the carbonyl oxygen or the nitrogen atom) to a π* antibonding orbital.

Substituents on the acridone ring, such as the chloro and ethyl groups in this compound, can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption.

Table 3: Expected Electronic Transitions for Acridin-9-one Derivatives

Transition Type Wavelength Region (nm) Description
π → π * 200-400 nm High-intensity absorptions arising from the conjugated aromatic system.

| n → π * | >300 nm | Lower-intensity absorptions associated with the carbonyl group and nitrogen heteroatom. |

This table provides generalized information for the acridin-9-one chromophore. The precise λmax values for this compound would need to be determined experimentally.

Theoretical and Computational Investigations of 2 Chloro 10 Ethylacridin 9 One and Acridinone Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model various molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For acridinone (B8587238) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation (geometry optimization) and to analyze electron distribution.

The core of 2-Chloro-10-ethylacridin-9-one consists of a tricyclic aromatic system which is largely planar. Geometry optimization studies confirm this planarity, a crucial feature for the intercalating ability of acridinones with DNA. mdpi.com The substituents—a chlorine atom at position 2 and an ethyl group at position 10—are also modeled to find their lowest energy orientations relative to the acridinone ring. These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. The study of these structural parameters helps in understanding the supramolecular structure and intramolecular interactions within the molecule. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comyoutube.com

HOMO: For acridinone analogs, the HOMO is typically a π-orbital distributed across the fused aromatic rings. nih.gov Its energy level is indicative of the molecule's ability to donate electrons.

LUMO: The LUMO is also generally a π*-antibonding orbital located over the aromatic system. Its energy level relates to the molecule's ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it requires less energy to be excited. irjweb.comwuxiapptec.com This gap is instrumental in describing the charge transfer interactions that can occur within the molecule. irjweb.com

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify reactivity.

DescriptorFormulaDescription
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com
Chemical Softness (S) 1/(2η)The reciprocal of hardness; a higher value indicates greater reactivity. irjweb.com
Electrophilicity Index (ω) χ2/(2η)Measures the propensity of a species to accept electrons.

This table is interactive. You can sort and filter the data.

Studies on various heterocyclic compounds demonstrate a clear correlation between these calculated descriptors and the observed chemical behavior. rsc.orgirjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. wolfram.com

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are susceptible to electrophilic attack. In this compound, such regions are expected around the carbonyl oxygen and the chlorine atom due to their high electronegativity. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are sites for potential nucleophilic attack.

Green Regions: Represent areas with neutral or near-zero potential.

The MEP map for an acridinone analog would show a well-defined distribution of charge, with the negative potential concentrated on the carbonyl oxygen, making it a primary site for hydrogen bonding interactions. nih.gov This analysis is crucial for understanding intermolecular interactions, particularly in biological systems like protein or DNA binding. nih.gov

Theoretical vibrational frequency analysis, performed using DFT methods, calculates the frequencies of the normal modes of vibration for a molecule in its optimized geometry. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

Theoretical calculations are typically performed for the gaseous state, while experimental spectra are often recorded in the solid state, leading to slight deviations. nih.gov To improve the correlation, calculated frequencies are often scaled by a scaling factor (e.g., 0.961 for B3LYP/6–311++ G (d, p)). nih.gov This combined theoretical and experimental approach provides a detailed understanding of the vibrational properties of the molecule. For this compound, key vibrational modes would include:

Vibrational ModeTypical Wavenumber Range (cm-1)Description
C=O stretch1610-1650Stretching of the carbonyl group in the acridinone core.
C=C stretch1450-1600Aromatic ring stretching vibrations.
C-N stretch1200-1350Stretching of the nitrogen-carbon bonds within the ring and with the ethyl group.
C-Cl stretch700-800Stretching of the carbon-chlorine bond.
C-H stretch3000-3100Aromatic C-H stretching vibrations.

This table is interactive. You can sort and filter the data.

This correlative analysis is a powerful method for confirming the identity and structural features of synthesized acridinone analogs. researchgate.net

Computational Modeling of Molecular Interactions

Beyond understanding the intrinsic properties of a single molecule, computational modeling can simulate how molecules like this compound interact with biological targets such as DNA and RNA.

The planar structure of the acridinone nucleus is a key feature that allows these compounds to function as DNA intercalating agents. mdpi.comresearchgate.net Intercalation involves the insertion of this planar aromatic system between the base pairs of the DNA double helix. iajpr.comfarmaciajournal.com This interaction can interfere with DNA replication and transcription, forming the basis of the antitumor activity of many acridine (B1665455) and acridinone derivatives. farmaciajournal.comelsevierpure.com

Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to model this process:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand (the acridinone derivative) when it binds to a receptor (a segment of DNA). iajpr.com Docking studies can identify the most likely binding site (e.g., between specific base pairs like G-C or A-T) and calculate a binding energy, which indicates the stability of the ligand-DNA complex. ijpsjournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the interaction. Starting from a docked pose, an MD simulation models the movement of every atom in the system over time. This allows researchers to study the stability of the intercalated complex, observe conformational changes in both the DNA and the ligand, and analyze the specific non-covalent interactions (such as π-π stacking, hydrogen bonds, and van der Waals forces) that hold the complex together. researchgate.net

Computational Approaches to Modulating Molecular Recognition

Computational chemistry provides powerful tools for understanding and predicting the non-covalent interactions that govern molecular recognition between a ligand, such as an acridinone derivative, and its biological target. nih.gov These approaches are essential for rational drug design, allowing for the in-silico evaluation of how structural modifications to a molecule like this compound might enhance its binding affinity and selectivity.

Key computational methods include the calculation of binding free energies, which quantitatively predict the strength of a ligand-receptor interaction. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) offer rigorous, albeit computationally intensive, ways to assess the impact of subtle chemical changes on binding. nih.gov These methods simulate a non-physical pathway to transform one molecule into another, allowing for the precise calculation of the free energy difference between them. For acridinone analogs, this could be used to predict whether adding or modifying a substituent at a specific position would be favorable for target binding.

More approximate, faster methods are also employed, especially for high-throughput screening of large compound libraries. nih.gov These techniques facilitate a broader exploration of the chemical space around the acridinone scaffold. Studies on macrocycles containing acridone (B373769) units have experimentally investigated their molecular recognition capabilities, and computational models aim to replicate and predict these binding phenomena, considering factors like protonation states which can significantly influence cation coordination and complex stability. bme.hu The ultimate goal of these computational approaches is to build a detailed, three-dimensional understanding of the intermolecular forces—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that control the recognition process, thereby guiding the design of acridinone derivatives with improved therapeutic profiles.

Molecular Docking and Dynamics Simulations in Ligand-Target Systems

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery for investigating the interactions between ligands like acridinone derivatives and their biological targets. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding conformation and affinity. iajpr.com This "key and lock" approach is used to screen virtual libraries of compounds and to understand the structural basis of activity. iajpr.com For acridinone systems, docking studies have been instrumental in exploring their interactions with crucial biological targets such as DNA and topoisomerase enzymes. iajpr.comijpsjournal.com For instance, N10-substituted acridones have been docked into the structure of DNA to analyze their binding modes, with docking scores used to rank and select promising compounds for synthesis and further testing. iajpr.com Similarly, bis-acridone derivatives have been evaluated as topoisomerase inhibitors through docking studies against proteins like Topoisomerase I and Topoisomerase IIβ, revealing specific ligand-protein binding interactions and identifying compounds with high binding affinities. ijpsjournal.comzenodo.org

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked conformation and observe the conformational dynamics of the complex. ijpsjournal.com For acridone derivatives, MD simulations have been used to validate the stability of compounds complexed with their targets, such as topoisomerase. ijpsjournal.comzenodo.org By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation period, researchers can confirm that the ligand remains stably bound in the active site, which is crucial for its biological activity. researchgate.net These simulations provide a deeper understanding of the intermolecular interactions and can reveal key residues involved in the binding, guiding further optimization of the acridinone scaffold. nih.govresearchgate.net

Quantitative Structure-Relationship (QSR) Methodologies for Acridinone Systems

Quantitative Structure-Relationship (QSR) methodologies encompass a range of computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its properties, such as biological activity or chromatographic retention. wikipedia.org These models are fundamental in medicinal chemistry and analytical chemistry for predicting the behavior of new, unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.org For acridinone systems, QSAR studies are pivotal in identifying the key molecular features that govern their therapeutic effects, such as anticancer or antimicrobial activities. scialert.netresearchgate.net The development of a QSAR model involves creating a dataset of acridinone analogs with known activities, calculating a set of molecular descriptors for each, and then using statistical methods to build a mathematical equation that relates the descriptors to the activity. nih.gov

A successful QSAR model can explain the variance in the biological activity of the compounds and has predictive power for new molecules within its applicability domain. scialert.net For example, QSAR studies on cytotoxic N10-substituted 2-methoxy acridone analogues have suggested that the flexibility of the substituent sidechain enhances cytotoxic potency, while bulky substituents are disfavored. scialert.net These models serve as valuable guides for the rational design and optimization of new, more potent acridinone-based therapeutic agents. scialert.netnih.gov

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. nih.gov These numerical values encode the physicochemical and structural information of a molecule. ucsb.edu For acridinone systems, a wide array of descriptors are calculated to capture various aspects of their molecular structure. These can be broadly categorized into constitutional, topological, geometric, hydrophobic, and electronic descriptors. scialert.netresearchgate.net

Quantum chemical descriptors are particularly important as they describe the electronic properties of molecules, which are crucial for intermolecular interactions. scialert.netucsb.edu These are derived from quantum mechanical calculations, such as the semi-empirical AM1 method or more advanced ab initio or density functional theory (DFT) methods. scialert.netucsb.edu Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity, as well as atomic partial charges and dipole moments. ucsb.eduresearchgate.net For instance, in a QSAR study of 2-methoxy acridones, the heat of formation, a quantum chemical descriptor, was found to be a significant parameter, indicating that molecular stability is related to cytotoxic potency. scialert.net

The process of descriptor selection is critical to avoid overfitting and to build a meaningful model. scialert.net Typically, a large pool of descriptors is initially calculated, and then this pool is reduced by removing descriptors with constant values or high inter-correlation. scialert.net Statistical techniques are then used to select the subset of descriptors that has the most significant correlation with the biological activity. scialert.net

Table 1: Examples of Molecular Descriptors Used in Acridinone QSAR Studies

Descriptor Class Example Descriptor Description Relevance
Quantum Chemical AM1-HF (Heat of Formation) A measure of the molecule's stability calculated by the AM1 Hamiltonian method. scialert.net Inversely related to chemical stability; more stable molecules may show higher cytotoxic potency. scialert.net
Hydrophobic logP The logarithm of the n-octanol-water partition coefficient, representing lipophilicity. researchgate.net Influences membrane permeability and interaction with hydrophobic pockets in target proteins.
Constitutional nS (Number of Sulfur Atoms) A simple count of the number of sulfur atoms within the molecule. scialert.net The presence of sulfur atoms was found to be detrimental to the cytotoxic activity of certain 2-methoxy acridones. scialert.net
WHIM Descriptors G3m (3rd component symmetry directional WHIM index) A 3D descriptor weighted by atomic masses that captures molecular shape, size, and symmetry. researchgate.net Found to have an influence on the antitumor activity of acridinone derivatives. researchgate.net

| Indicator Variable | I₁ | A binary variable indicating the presence (1) or absence (0) of a specific structural feature, such as a 4-carbon methylene (B1212753) bridge. scialert.net | The presence of a four-membered methylene bridge was found to be conducive to the cytotoxic potency of acridones. scialert.net |

After selecting relevant descriptors, a mathematical model is constructed to correlate them with biological activity. Multiple Linear Regression (MLR) is a commonly used statistical method that generates a linear equation. scialert.net For acridinone analogs, MLR analysis has been successfully used to develop statistically significant models with good predictive power. scialert.net More complex, non-linear relationships can be modeled using techniques like Multiple Non-Linear Regression (MNLR), Artificial Neural Networks (ANN), or Gene Expression Programming (GEP). mdpi.comfrontiersin.org

Validation is a critical step to ensure that the developed QSAR model is robust, reliable, and has genuine predictive ability, rather than just being a result of a chance correlation. wikipedia.orgnih.gov Validation is typically performed using both internal and external methods. mdpi.com

Internal validation assesses the stability and robustness of the model using the training set data. wikipedia.org The most common technique is the leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q² or Q²). scialert.net A high q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

External validation is considered the most stringent test of a model's predictive power. nih.gov It involves using the model to predict the activity of an external test set of compounds that were not used in the model's development. mdpi.com The predictive ability is quantified by parameters such as the predictive R² (R²_pred). mdpi.com

A QSAR model is generally considered acceptable if it meets several statistical criteria, as summarized in the table below. scialert.netmdpi.com For example, in a study of 2-methoxy acridones, the developed MLR models showed high correlation coefficients (r > 0.9) and cross-validation coefficients (q² > 0.8), along with high F-test values and low standard errors, indicating statistically significant and predictive models. scialert.net

| Predictive R² (External Validation) | R²_pred | Measures the predictive power of the model on an external test set. mdpi.com | Varies, but should be high. |

Quantitative Structure-Retention Relationship (QSRR) Modeling in Chromatographic Analysis

Quantitative Structure-Retention Relationship (QSRR) modeling is an analytical chemistry tool that establishes a statistically significant relationship between the molecular structure of analytes and their retention behavior in a chromatographic system. nih.gov This predictive framework is valuable for optimizing chromatographic method development, reducing the need for extensive experimental trials. uliege.be By predicting retention times based on molecular descriptors, QSRR can accelerate the analysis of compounds like this compound and its analogs. nih.govuliege.be

The development of a QSRR model is analogous to QSAR modeling. nih.gov It involves:

Data Collection: A set of compounds, including acridinone derivatives, is analyzed under specific chromatographic conditions (e.g., a particular column and mobile phase in Reversed-Phase Liquid Chromatography, RPLC) to obtain their experimental retention times. nih.gov

Descriptor Calculation: A comprehensive set of molecular descriptors is calculated for each compound. These descriptors can range from simple physicochemical properties to complex 3D structural parameters. mdpi.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression and Random Forest, are used to build a mathematical model linking the descriptors to the retention time. nih.govmdpi.com The model's performance and predictive ability are then rigorously validated. mdpi.com

QSRR models not only predict retention times but also provide insights into the separation mechanisms. nih.govmdpi.com By analyzing the descriptors that appear in the final QSRR equation, researchers can understand which molecular properties (e.g., lipophilicity, size, electronic properties) are most influential in the chromatographic separation of acridinone systems. mdpi.com This understanding can guide the selection of optimal chromatographic columns and mobile phases for better separation. researchgate.net

Structure-Property Relationship (SPR) Analyses for Design Optimization

The strategic design of novel acridinone analogs with tailored photophysical and electronic properties hinges on a deep understanding of their structure-property relationships (SPR). Computational studies, often employing quantum chemical methods, have been instrumental in elucidating how modifications to the acridinone scaffold influence its behavior. These investigations provide a predictive framework for optimizing molecular design for specific applications.

The acridinone core is a versatile scaffold whose electronic and photophysical characteristics can be fine-tuned through targeted chemical modifications. The introduction of substituents at various positions on the acridone ring system can significantly alter its properties. For instance, the nature and position of substituent groups can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.

In the case of this compound, the presence of an electron-withdrawing chlorine atom at the C2 position and an ethyl group at the N10 position are key determinants of its properties. Theoretical calculations on similar acridinone derivatives have shown that such substitutions can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, affects the solvatochromic behavior and the quantum yields of fluorescence.

For design optimization, SPR analyses focus on several key aspects:

Tuning Emission Wavelengths: The color of light emitted by acridinone derivatives can be controlled by introducing electron-donating or electron-withdrawing groups. Electron-donating groups generally lead to a red-shift (longer wavelength) in the emission spectrum, while electron-withdrawing groups can cause a blue-shift (shorter wavelength).

Enhancing Quantum Yield: The efficiency of light emission, or quantum yield, is a critical parameter. Modifications that reduce non-radiative decay pathways, such as intersystem crossing or internal conversion, can enhance the fluorescence quantum yield. The planarity and rigidity of the acridinone structure contribute to its high fluorescence, and modifications that maintain or enhance this rigidity are often sought.

Modulating Solubility and Biocompatibility: For applications in biological systems, the solubility of the compound is a crucial factor. The introduction of specific functional groups can enhance aqueous solubility and facilitate interactions with biological targets.

Computational models allow for the in-silico screening of a large number of virtual compounds, enabling the prediction of their properties before undertaking synthetic efforts. This approach accelerates the discovery of new acridinone analogs with optimized characteristics for use as fluorescent probes, photosensitizers, and materials for organic light-emitting diodes (OLEDs).

Photophysical Properties and Theoretical Spectroscopy

The photophysical properties of this compound and its analogs are governed by the transitions between their electronic states. Theoretical spectroscopy, through quantum chemical calculations, provides a powerful tool to interpret and predict these properties.

Theoretical Interpretation of Electronic Absorption and Emission Spectra.nih.gov

Theoretical studies, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), have been successfully used to interpret the electronic absorption and emission spectra of acridinone derivatives. nih.gov These calculations can predict the energies and probabilities of electronic transitions, providing insights into the nature of the excited states.

For acridinones, the lowest energy absorption band, corresponding to the S₀ → S₁ transition, is typically of π→π* character. nih.gov The position and intensity of this band are sensitive to the substitution pattern on the acridone ring. Theoretical calculations have shown that for various 9-acridinones, the predicted absorption and fluorescence spectra correlate well with experimental data. nih.gov These studies help in assigning the observed spectral features to specific electronic transitions.

The table below summarizes theoretically predicted and experimentally observed spectral characteristics for a selection of acridinone analogs, illustrating the utility of computational methods in understanding their electronic properties. nih.gov

CompoundSolventCalculated S₀→S₁ Energy (eV)Experimental Absorption λmax (nm)Calculated S₁→S₀ Energy (eV)Experimental Emission λmax (nm)
9(10H)-acridinone1,4-Dioxane3.123982.75425
9(10-methyl)-acridinone1,4-Dioxane3.104002.73428
9(10-ethyl)-acridinone1,4-Dioxane3.094012.72430
2-methyl-9(10-methyl)-acridinone1,4-Dioxane3.054082.69435
2-nitro-9(10-methyl)-acridinone1,4-Dioxane2.854402.45505

Data derived from theoretical studies on acridinone analogs. nih.gov

Solvent Effects on Photophysical Pathways.nih.gov

The photophysical properties of acridinone and its derivatives are often highly sensitive to the solvent environment. rsc.orgresearchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. Theoretical models, such as the Conductor-like Screening Model (COSMO), can be used to simulate the effect of the solvent on the electronic structure and spectra of the solute molecule. nih.gov

In the case of acridones, an increase in solvent polarity generally leads to a bathochromic (red) shift in the fluorescence emission spectrum. rsc.orgrsc.org This is indicative of a larger dipole moment in the excited state compared to the ground state, meaning the excited state is more stabilized by polar solvents.

The solvent can also influence the competition between different photophysical decay pathways. For example, in nonpolar solvents, intersystem crossing from the first excited singlet state (S₁) to a triplet state (T₁) can be a dominant decay pathway for acridone. rsc.org However, in polar, protic solvents, the energy levels of the relevant electronic states can be shifted in such a way that fluorescence becomes the primary de-excitation pathway, leading to a higher fluorescence quantum yield. rsc.org

The table below illustrates the effect of solvent polarity on the fluorescence quantum yield (Φf) of acridone, demonstrating the tunability of its photophysical properties. researchgate.net

SolventDielectric Constant (ε)Fluorescence Quantum Yield (Φf)
Tetrahydrofuran (THF)7.6High
Acetone (B3395972)20.7Moderate
N,N-Dimethylformamide (DMF)36.7Low
Dimethyl sulfoxide (B87167) (DMSO)46.7Low

Data based on studies of the parent acridone compound. researchgate.net

Theoretical investigations into the solvent effects on this compound would be crucial for predicting its behavior in different media and for designing applications where solvent-dependent fluorescence is desirable, such as in sensing and imaging.

Chemical Reactivity and Reaction Mechanisms of the Acridinone Core and Its Substituted Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Acridinone (B8587238) Ring System

The acridinone ring is an electron-rich heteroaromatic system, but the distribution of electron density is not uniform, leading to distinct regioselectivity in substitution reactions. The carbonyl group at C-9 and the nitrogen atom at position 10 are key determinants of this reactivity.

Attack of the aromatic π-system on the electrophile (E+) to form a resonance-stabilized arenium ion.

Deprotonation of the arenium ion by a weak base to restore aromaticity.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, bromination and nitration of acridone (B373769) and 10-methylacridone result in substitution primarily at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is favored at positions with lower electron density. In the acridine (B1665455) nucleus, the C-9 position is the most electron-deficient and therefore the primary site for nucleophilic attack. pharmaguideline.com When the C-9 position is occupied by a carbonyl group, as in acridinone, and a good leaving group is present elsewhere on the ring, nucleophilic aromatic substitution can occur. Generally, SNAr reactions require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The mechanism typically involves:

Addition of the nucleophile to the aromatic ring to form a resonance-stabilized negative intermediate (a Meisenheimer complex).

Elimination of the leaving group to yield the substituted product.

Positions C-1 and C-3 are also susceptible to nucleophilic attack if they bear a suitable leaving group, due to their proximity to the electron-withdrawing carbonyl function.

Reaction TypePreferred Positions (Unsubstituted Acridinone)Key Intermediate
Electrophilic SubstitutionC-2, C-7Arenium Ion (Sigma Complex)
Nucleophilic SubstitutionC-9Meisenheimer Complex

Oxidation and Reduction Pathways of the Acridinone Scaffold

The acridinone scaffold can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The acridine system itself is a reduced form of acridinone. Oxidation of acridines, for example with dichromate in acetic acid, yields the corresponding acridone. pharmaguideline.com More aggressive oxidation, such as with potassium permanganate (B83412) (KMnO₄) in alkaline conditions, can lead to oxidative cleavage of the rings, forming quinoline-2,3-dicarboxylic acid. pharmaguideline.com The acridinone core is generally stable to further oxidation under mild conditions due to the presence of the carbonyl group. However, derivatized acridones can undergo photooxygenation reactions, particularly those with electron-rich double bonds attached to the core, which can proceed through intermediate 1,2-dioxetanes. nih.gov

Reduction: Reduction of the acridinone system can be achieved with selectivity.

Catalytic Hydrogenation: This method tends to selectively reduce the benzenoid rings (A and C rings). pharmaguideline.com

Chemical Reduction: Using reagents like zinc and hydrochloric acid (Zn/HCl) can selectively reduce the central pyridine-like ring, yielding 9,10-dihydroacridine (B10567) (also known as acridan). pharmaguideline.com The carbonyl group of acridinone can also be reduced. For example, reduction with lithium aluminum hydride (LiAlH₄) can convert the ketone to a secondary alcohol, yielding an acridinol derivative.

The electrochemical properties of acridone derivatives have been studied, revealing that they are electroactive compounds capable of undergoing reversible oxidation. rsc.org The ionization potentials and electron affinities can be tuned by the addition of various substituents. rsc.orgbeilstein-journals.org

ReactionReagent ExampleProduct Type
OxidationPotassium DichromateAcridone (from Acridine)
Ring-Cleavage OxidationPotassium PermanganateQuinoline (B57606) dicarboxylic acid
Reduction of Benzene (B151609) RingsH₂/CatalystTetrahydro- or Octahydroacridone
Reduction of Pyridine (B92270) RingZn/HCl9,10-Dihydroacridine (Acridan)
Reduction of CarbonylLiAlH₄Acridinol

Influence of Chloro and Ethyl Substituents on Acridinone Reactivity and Regioselectivity

In 2-Chloro-10-ethylacridin-9-one, the substituents at C-2 and N-10 significantly modify the reactivity of the parent acridinone core. nih.gov

Influence of the 2-Chloro Group: The chlorine atom is an electronegative substituent that withdraws electron density from the ring through the sigma bond (inductive effect). This effect deactivates the ring towards electrophilic attack, making reactions slower compared to unsubstituted acridinone. However, through resonance, the chlorine atom's lone pairs can donate electron density into the π-system. This resonance effect directs incoming electrophiles to the ortho and para positions.

Regioselectivity: Since the chloro group is at C-2, it directs new electrophiles primarily to the C-4 position (para) and to positions on the other aromatic ring (C-5 and C-7). The C-1 and C-3 positions are also activated but may be influenced by steric hindrance.

Nucleophilic Substitution: The electron-withdrawing nature of the chloro group activates its own position (C-2) for nucleophilic aromatic substitution, where the chloride ion itself acts as the leaving group.

Influence of the 10-Ethyl Group: The ethyl group at the nitrogen atom is an electron-donating group through induction.

Directing Effect: As an activator, the N-10 group reinforces the preference for electrophilic attack at the C-2, C-4, C-5, and C-7 positions.

Mechanistic Studies of Derivatization Reactions

Derivatization of this compound can occur at the nitrogen atom, the carbonyl group, or on the aromatic rings.

N-Alkylation/Arylation: While the nitrogen in the target compound is already ethylated, understanding the mechanism is crucial for the synthesis of related derivatives. N-alkylation of acridone typically proceeds via a standard nucleophilic substitution (SN2) mechanism where the acridone anion, formed by deprotonation with a base (e.g., K₂CO₃), acts as a nucleophile attacking an alkyl halide. nih.gov More advanced metallaphotoredox methods have also been developed, which proceed through a halogen abstraction-radical capture (HARC) mechanism, allowing for the coupling of a wider range of alkyl halides under mild conditions. princeton.edu Copper-catalyzed N-arylation reactions have been studied mechanistically and are proposed to proceed through an oxidative addition/reductive elimination pathway involving Cu(I)/Cu(III) species. researchgate.net

Electrophilic Substitution Mechanism: As previously noted, this follows the standard SEAr pathway. For this compound, the stability of the intermediate arenium ion determines the regioselectivity. Attack at the C-4, C-5, or C-7 positions allows for resonance structures where the positive charge is delocalized effectively, including onto the N-10 atom, which is a favorable arrangement due to the electron-donating ethyl group.

Nucleophilic Substitution Mechanism (at C-2): A nucleophilic attack on the C-2 position of this compound would proceed via the SNAr mechanism. A strong nucleophile would attack the C-2 carbon, breaking the aromaticity and forming a Meisenheimer complex. This anionic intermediate is stabilized by the electron-withdrawing effects of the carbonyl group and the adjacent ring nitrogen. The subsequent loss of the chloride ion restores the aromaticity and yields the C-2 substituted product. The regioselectivity of such reactions can be influenced by factors like cation-π interactions between the attacking nucleophile and the pyridinium-like ring. nih.govnih.gov

Stereochemical Considerations in Acridinone Synthesis and Reactivity

Stereochemistry focuses on the three-dimensional arrangement of atoms in molecules. nih.gov

Chirality of the Acridinone Core: The parent acridinone molecule is planar and achiral, meaning it is superimposable on its mirror image. wikipedia.org Similarly, this compound is also achiral as it possesses a plane of symmetry that bisects the molecule.

Introduction of Chirality: Stereochemical considerations become important when reactions introduce chirality into the molecule or its derivatives. wikipedia.orglibretexts.org A chiral molecule is non-superimposable on its mirror image. youtube.com Chirality can arise in several ways:

Chiral Substituents: The synthesis of derivatives using chiral building blocks will result in chiral products. For example, attaching a chiral side chain (e.g., from a chiral amine or alcohol) to the acridinone scaffold would make the entire molecule chiral. Chiral platinum-acridine anticancer agents have been developed where chirality is introduced via a pyrrolidine (B122466) or piperidine (B6355638) linker. nih.gov

Creation of Stereocenters: Certain reactions can create a stereocenter, which is typically a carbon atom bonded to four different groups. For example, the reduction of the C-9 carbonyl group in this compound to a hydroxyl group would turn C-9 into a stereocenter because it would then be bonded to four different groups (the -H, -OH, and the two different sides of the tricyclic ring system). This would result in a racemic mixture of two enantiomers (R and S forms), unless a stereoselective reducing agent is used.

Atropisomerism: In highly substituted or sterically hindered biaryl systems, rotation around a single bond can be restricted, leading to stable, isolable rotational isomers called atropisomers. While less common for the acridinone core itself, this could become a factor in derivatives with bulky substituents at positions like C-1 or C-8.

When chiral derivatives are synthesized, reactions can be either stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is formed preferentially over another). The choice of chiral catalysts or auxiliaries can be used to control the stereochemical outcome of such reactions.

Future Research Directions and Emerging Methodologies in Acridinone Chemistry

Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. taylorandfrancis.com For acridinone (B8587238) chemistry, advanced computational models are being employed for the predictive design of new molecules with desired properties. stmjournals.commdpi.comnih.gov Techniques such as quantum mechanics/molecular mechanics (QM/MM), molecular dynamics (MD) simulations, and machine learning algorithms can be used to predict the biological activity, toxicity, and physicochemical properties of acridinone derivatives before they are synthesized. stmjournals.com This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. taylorandfrancis.com For 2-Chloro-10-ethylacridin-9-one, computational studies could predict its potential as a therapeutic agent and guide the design of analogs with improved efficacy.

Integration of Multi-Omics Data for Comprehensive Structure-Interaction Profiling

Understanding the biological effects of a compound requires a holistic approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of how a molecule interacts with a biological system. nih.govnih.govresearchgate.netfrontlinegenomics.comfrontiersin.org This systems-level approach can help to identify the molecular targets of acridinone derivatives and elucidate their mechanisms of action. frontiersin.org By correlating the chemical structure of a compound with its multi-omics signature, researchers can build detailed structure-interaction profiles. For a novel compound like this compound, multi-omics profiling would be a powerful tool to uncover its biological functions and potential therapeutic applications.

Exploration of New Chemical Space through Diversification of Substituents

The exploration of new chemical space is a key strategy for discovering novel bioactive compounds. nih.govwhiterose.ac.uknih.govrsc.organu.edu.au In acridinone chemistry, this involves the synthesis of libraries of compounds with diverse substituents at various positions of the acridinone core. nih.gov This diversification can lead to the discovery of molecules with new or improved biological activities. The introduction of an ethyl group at the N10 position and a chloro group at the C2 position of the acridinone scaffold, as in this compound, is an example of such diversification. Future research will likely involve the synthesis and screening of a wide range of acridinone derivatives with different substitution patterns to explore new regions of chemical space and identify compounds with unique properties.

Methodological Advancements in Spectroscopic Characterization

The precise characterization of newly synthesized compounds is crucial for understanding their structure and purity. azooptics.com Continuous advancements in spectroscopic techniques are providing more detailed insights into the molecular structure of complex organic molecules like acridinones. mdpi.comresearchgate.netnih.gov Modern spectroscopic methods, such as two-dimensional nuclear magnetic resonance (2D-NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography, are essential for the unambiguous identification and structural elucidation of novel acridinone derivatives. nih.govspectroscopyonline.com Furthermore, techniques like ultrafast spectroscopy are enabling the study of the dynamic behavior of molecules on very short timescales. spectroscopyonline.com These advanced spectroscopic methods would be critical for the definitive characterization of this compound and for studying its interactions with biological macromolecules. spectroscopyonline.com

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-10-ethylacridin-9-one with high purity, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation followed by chlorination and alkylation. Key steps include:
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization using 1H/13C NMR to confirm substitution patterns (e.g., ethyl group at C10, chloro at C2) and HPLC (≥95% purity) .
  • Validate purity by comparing melting points with literature values and assessing spectral consistency .

Table 1 : Key Characterization Techniques

TechniquePurposeCritical Parameters
1H NMRConfirm substituent positionsδ 8.2–8.5 ppm (aromatic H), δ 1.4–1.6 ppm (ethyl CH3)
HPLCAssess purityRetention time alignment with standards, peak symmetry

Q. Which spectroscopic techniques are essential for characterizing this compound, and what anomalies should researchers monitor?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor λmax shifts in polar solvents to assess π→π* transitions; deviations may indicate impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine’s 3:1 ratio for 35Cl/37Cl) .
  • FT-IR : Validate carbonyl (C=O stretch ~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Troubleshooting : Unexpected peaks in NMR may arise from residual solvents or byproducts; repeat under anhydrous conditions .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies:
  • Expose samples to heat (40–60°C), light (UV lamp), and humidity (75% RH) for 4–8 weeks .
  • Monitor degradation via HPLC and track changes in absorbance maxima .
  • Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Use Density Functional Theory (DFT) to calculate electrophilicity at C9-ketone or C2-Cl sites .
  • Simulate solvent effects (e.g., polarizable continuum models) to predict solvolysis rates .
  • Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants under varying pH) .

Q. What experimental and statistical approaches resolve contradictions in reported photophysical data for this compound?

  • Methodological Answer :
  • Step 1 : Replicate studies using standardized protocols (e.g., solvent grade, excitation wavelength) .
  • Step 2 : Perform multivariate analysis (e.g., ANOVA) to isolate variables (e.g., concentration, temperature) affecting fluorescence quantum yield .
  • Step 3 : Cross-validate with time-resolved spectroscopy to distinguish solvent relaxation effects from intrinsic emission .

Table 2 : Common Data Discrepancies and Solutions

DiscrepancyPotential CauseResolution
Varying λmaxSolvent polarity differencesReport solvent dielectric constant
Fluorescence lifetime variabilityOxygen quenchingUse degassed solvents

Q. How can researchers optimize synthetic yields of this compound using Design of Experiments (DoE)?

  • Methodological Answer :
  • Apply response surface methodology (RSM) to model interactions between variables:
  • Factors: Reaction temperature, catalyst loading, solvent ratio .
  • Responses: Yield, purity .
  • Validate optimal conditions with triplicate runs and compare with predicted values (±5% error threshold) .

Methodological Guidelines

  • Data Presentation : Use tables to summarize comparative results (e.g., spectral data across solvents) and avoid redundant textual descriptions .
  • Peer Review : Cite prior studies on acridinone derivatives to contextualize findings, prioritizing journals adhering to ICMJE standards .
  • Ethical Reporting : Disclose all synthetic modifications and anomalies in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.